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Compound of Interest

Compound Name: ZSA-51

Cat. No.: B15623377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the

pharmacokinetic properties of ZSA-51. The data is primarily derived from conference abstracts

and preliminary reports. Detailed pharmacokinetic parameters and full experimental protocols

from a comprehensive, peer-reviewed publication are not yet available. This guide has been

compiled to provide a preliminary technical overview for research and development purposes.

Executive Summary
ZSA-51 is a novel, orally administered small molecule agonist of the Stimulator of Interferon

Genes (STING) pathway, identified as a promising agent for cancer immunotherapy.[1][2] It is a

prodrug with a distinct tricyclic benzo[3][4]thieno[2,3-c]pyrrole-1,3-dione scaffold.[1] Preclinical

data indicates that ZSA-51 possesses superior oral pharmacokinetic (PK) properties, potent in

vivo antitumor efficacy in colon and pancreatic cancer models, and low toxicity.[1][2] With an

oral bioavailability of 49%, ZSA-51 represents a significant advancement over earlier STING

agonists which often required direct intra-tumoral administration.[2][5] Its mechanism of action

involves the activation of the STING pathway, leading to a remodeling of the tumor immune

microenvironment and enhanced systemic immunity.[1] The compound also shows preferential

distribution to lymphoid tissues such as the lymph nodes and spleen, which may enhance its

immunomodulatory effects.[2][5]
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ZSA-51 is a highly potent activator of the STING pathway. Its activity has been quantified in

cellular assays, demonstrating a significant potency advantage over other known oral STING

agonists.

Table 1: In Vitro STING Activation Activity

Compound Cell Line Parameter Value

ZSA-51 THP-1 EC50 100 nM[2][5]

| MSA-2 (comparator) | THP-1 | EC50 | 3200 nM[2][5] |

Preclinical Pharmacokinetic Properties
The available data from preclinical studies provides a foundational understanding of the

absorption, distribution, metabolism, and excretion (ADME) profile of oral ZSA-51.

Absorption and Bioavailability
ZSA-51 demonstrates excellent oral absorption in preclinical models.

Table 2: Oral Bioavailability of ZSA-51

Parameter Value Species Notes

| Oral Bioavailability (F%) | 49%[2][5] | Not Specified | Demonstrates superior oral PK

properties.[1][2] |

Distribution
Initial findings suggest that ZSA-51 distributes preferentially to tissues critical for generating an

immune response.

Table 3: Tissue Distribution Profile of ZSA-51

Parameter Finding Species
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| Preferential Distribution | Lymph Nodes, Spleen[2][5] | Not Specified |

Key Pharmacokinetic Parameters
Comprehensive quantitative data for key pharmacokinetic parameters such as Cmax, Tmax,

and elimination half-life are not yet publicly available. The following table is presented as a

template for such data.

Table 4: Key Oral Pharmacokinetic Parameters (Data Not Yet Available)

Parameter Description Value

Tmax (h)
Time to reach maximum
plasma concentration

Data Not Available

Cmax (ng/mL)
Maximum observed plasma

concentration
Data Not Available

AUC (h*ng/mL)
Area under the plasma

concentration-time curve
Data Not Available

t½ (h) Elimination half-life Data Not Available

CL/F (L/h/kg)
Apparent total clearance of the

drug from plasma
Data Not Available

| Vd/F (L/kg) | Apparent volume of distribution | Data Not Available |

Experimental Methodologies
While the specific protocols for the ZSA-51 studies are not fully disclosed in the available

literature, this section describes a representative methodology for conducting a preclinical oral

pharmacokinetic study in a rodent model, upon which the reported data was likely based.

Representative Protocol: Rodent Oral Pharmacokinetic
Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of a

test compound following oral administration in mice.
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1. Animals:

Species: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.

Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

Food and water provided ad libitum. Animals are fasted overnight prior to dosing.

2. Dosing and Administration:

Formulation: The test compound (ZSA-51) is formulated as a suspension or solution in an

appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

Oral (PO) Group: A cohort of mice (n=3-5 per time point) is administered a single dose of

ZSA-51 via oral gavage at a specific concentration (e.g., 10 mg/kg).

Intravenous (IV) Group: To determine absolute bioavailability, a separate cohort is

administered a single bolus dose of ZSA-51 (formulated in a solubilizing vehicle like saline

with 5% DMSO and 10% Solutol HS 15) via the tail vein at a lower dose (e.g., 1-2 mg/kg).

3. Sample Collection:

Blood samples (approx. 50-100 µL) are collected from each animal at predetermined time

points post-dosing.

Typical time points for PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

Typical time points for IV administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24

hours.

Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately

placed on ice.

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at

-80°C until analysis.

4. Bioanalytical Method:
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Plasma concentrations of the compound are quantified using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

The method involves protein precipitation from plasma samples (e.g., with acetonitrile

containing an internal standard), followed by centrifugation.

The supernatant is injected into the LC-MS/MS system for analysis. A calibration curve is

generated using standard samples of known concentrations.

5. Pharmacokinetic Analysis:

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA)

with appropriate software (e.g., Phoenix WinNonlin).

Parameters calculated include Cmax, Tmax, AUC, t½, CL/F, and Vd/F.

Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO /

Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations: Pathways and Workflows
ZSA-51 Mechanism of Action: STING Pathway Activation
ZSA-51 functions by activating the STING signaling pathway, which is a critical component of

the innate immune system responsible for detecting cytosolic DNA and initiating an immune

response.
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Caption: STING signaling pathway activated by oral ZSA-51.
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Experimental Workflow: Preclinical Oral PK Study
The following diagram illustrates the logical flow of the representative pharmacokinetic study

described in Section 4.1.
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Caption: Workflow for a typical preclinical oral pharmacokinetic study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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